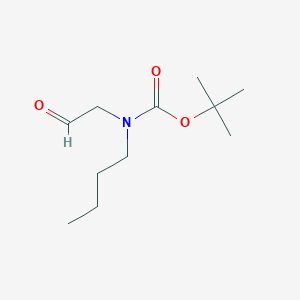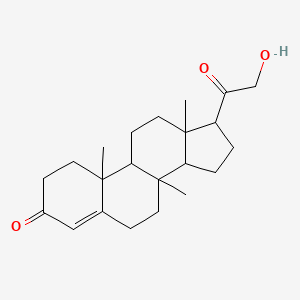
21-Hydroxy-8-methylpregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Hydroxy-8-methylpregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C22H32O3 It is a derivative of pregnane and is structurally related to other steroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxy-8-methylpregn-4-ene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of 8-methylpregn-4-ene-3,20-dione at the 21st position. This can be achieved using specific hydroxylating agents under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from phytosterols. These microorganisms are engineered to possess the necessary enzymes for the conversion of phytosterols into the desired steroid compound. The process typically involves fermentation, followed by extraction and purification of the product.
Chemical Reactions Analysis
Types of Reactions
21-Hydroxy-8-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different steroid derivatives.
Substitution: The hydroxyl group at the 21st position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can produce a variety of functionalized steroid derivatives.
Scientific Research Applications
21-Hydroxy-8-methylpregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on various biological processes, including hormone regulation and enzyme activity.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and as a precursor for the synthesis of corticosteroids.
Industry: The compound is used in the production of pharmaceuticals and as a starting material for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 21-Hydroxy-8-methylpregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate the expression of target genes, leading to various physiological effects. The pathways involved may include the regulation of metabolic processes, immune responses, and cellular growth.
Comparison with Similar Compounds
Similar Compounds
- 21-Hydroxy-20-methylpregn-4-ene-3-one
- 9,21-Dihydroxy-20-methylpregn-4-ene-3-one
- 21-Hydroxy-20-methylpregna-1,4-diene-3-one
Uniqueness
21-Hydroxy-8-methylpregn-4-ene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities to receptors and varying degrees of metabolic stability, making it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
17-(2-hydroxyacetyl)-8,10,13-trimethyl-2,6,7,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-20-10-7-15(24)12-14(20)6-9-22(3)18-5-4-16(17(25)13-23)21(18,2)11-8-19(20)22/h12,16,18-19,23H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHZCRNQRVNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)(CCC4=CC(=O)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7884052.png)
![ethyl 4-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-3-oxo-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7884055.png)

![(3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884080.png)
![4-hydroxy-N'-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]benzohydrazide](/img/structure/B7884093.png)
![2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B7884100.png)
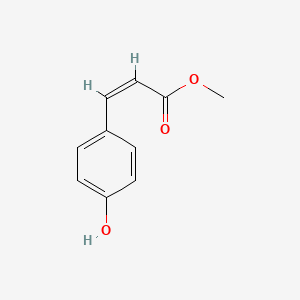
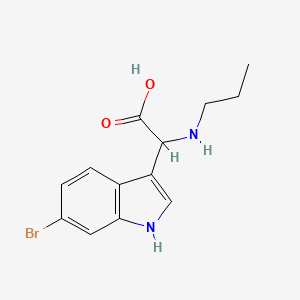
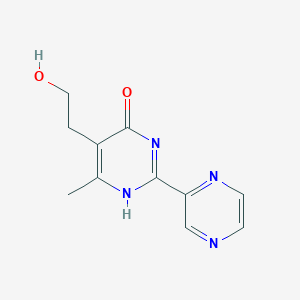
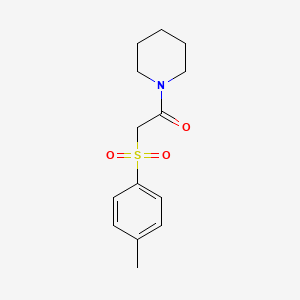
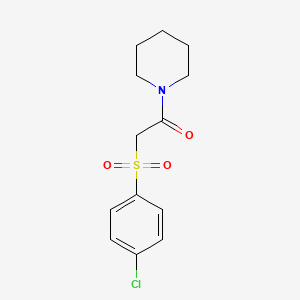
![4-[5-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B7884148.png)
![4-[5-[2-(Diethylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B7884150.png)
